molecular formula C11H11NO B3362376 2,3,4,5-Tetrahydropyrano[3,2-b]indole CAS No. 98166-25-7

2,3,4,5-Tetrahydropyrano[3,2-b]indole

Cat. No.: B3362376
CAS No.: 98166-25-7
M. Wt: 173.21 g/mol
InChI Key: LIJWFPFREDVZFQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyrano[3,2-b]indole is a heterocyclic compound that features a fused pyrano and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydropyrano[3,2-b]indole typically involves the cyclization of Schiff bases. One common method includes the use of complex bases such as sodium amide (NaNH2) and potassium tert-butoxide (t-BuOK) in inert, proton-free solvents like tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydropyrano[3,2-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2,3,4,5-Tetrahydropyrano[3,2-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyrano[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydropyrano[3,2-b]indole is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2,3,4,5-tetrahydropyrano[3,2-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-5-9-8(4-1)11-10(12-9)6-3-7-13-11/h1-2,4-5,12H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJWFPFREDVZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N2)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541462
Record name 2,3,4,5-Tetrahydropyrano[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98166-25-7
Record name 2,3,4,5-Tetrahydropyrano[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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